molecular formula C9H18ClNO2 B12312166 rac-(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol hydrochloride, trans

rac-(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol hydrochloride, trans

Cat. No.: B12312166
M. Wt: 207.70 g/mol
InChI Key: PLIMSWUHGFQISI-UHFFFAOYSA-N
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Description

rac-(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol hydrochloride, trans: is a synthetic compound that belongs to the class of azetidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s unique structure, featuring both azetidine and cyclohexanol moieties, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol hydrochloride, trans typically involves the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment to Cyclohexanol: The azetidine ring is then attached to the cyclohexanol moiety through nucleophilic substitution or other suitable reactions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol hydrochloride, trans can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Reduction of functional groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the specific reaction, but common reagents include halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol hydrochloride, trans involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

    rac-(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol: The non-hydrochloride form of the compound.

    rac-(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-one: A related compound with a ketone group instead of an alcohol.

    rac-(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-amine: A derivative with an amine group.

Uniqueness

rac-(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol hydrochloride, trans is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

2-(azetidin-3-yloxy)cyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c11-8-3-1-2-4-9(8)12-7-5-10-6-7;/h7-11H,1-6H2;1H

InChI Key

PLIMSWUHGFQISI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)O)OC2CNC2.Cl

Origin of Product

United States

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